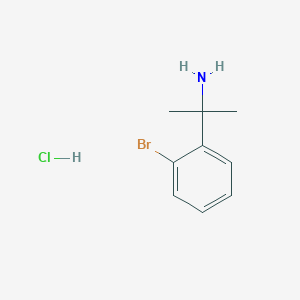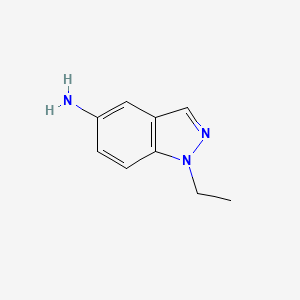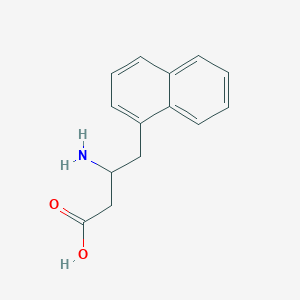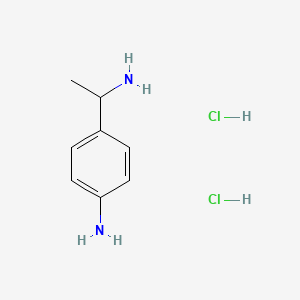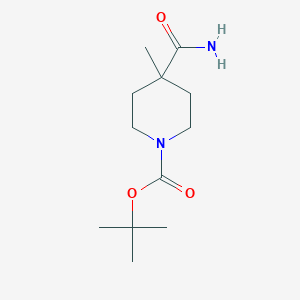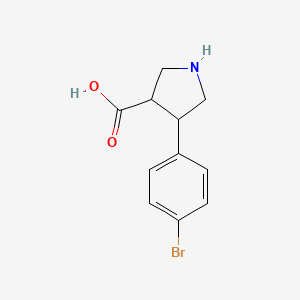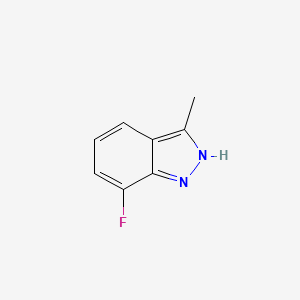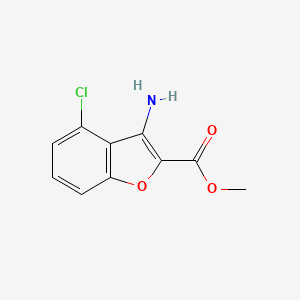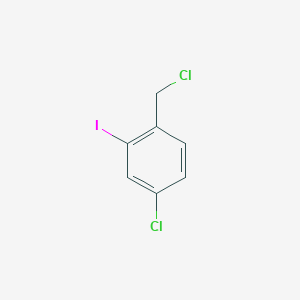![molecular formula C19H28N2O4 B1374706 benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate CAS No. 1261225-48-2](/img/structure/B1374706.png)
benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carbamates like this compound typically involves a three-component coupling of amines, carbon dioxide, and halides . This process offers mild reaction conditions and short reaction times, and avoids over-alkylation of the carbamate .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H28N2O4. The exact structure would be determined by the arrangement of these atoms in space, and the bonds between them.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 348.4 g/mol. Other properties such as melting point, boiling point, and density can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Chemoselective Transformation of Amino Protecting Groups : A study by Sakaitani and Ohfune (1990) demonstrated the chemoselective transformation of common amino protecting groups, such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z), into N-tert-butyldimethylsilyloxycarbonyl groups (silyl carbamate). This transformation, when activated with fluoride ion, reacts with various electrophiles to yield N-ester type compounds in high yield, including the conversion of N-t-Boc compounds into their corresponding N-Z compounds under mild conditions (Sakaitani & Ohfune, 1990).
Model Studies on the Alkylation of Cyclohexylamine with Carbohydrate Epoxide : McAuliffe et al. (1997) conducted model studies on the alkylation of cyclohexylamine with a carbohydrate epoxide, demonstrating the conversion of amino alcohols into various compounds, including cyclic carbamates, under different conditions. These transformations are crucial for the synthesis of complex molecules like β-acarbose (McAuliffe et al., 1997).
Enantioselective Synthesis of Benzyl Carbamates : Campbell et al. (2009) described the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. The key step involved an iodolactamization, leading to a highly functionalized compound, demonstrating the compound's potential in synthesizing targeted therapeutics (Campbell et al., 2009).
Synthesis of Stereoselective Carbamates : Wang et al. (2017) developed an efficient stereoselective route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate from simple 3-cyclohexene-1-carboxylic acid. This study highlights the controlled stereochemistry at specific carbon centers, crucial in the synthesis of complex molecular structures (Wang et al., 2017).
Synthesis of Pseudopeptidic Diazepines : Lecinska et al. (2010) explored the synthesis of pseudopeptidic diazepines by a sequential Ugi reaction, followed by a Staudinger/aza-Wittig cyclization. This synthesis involved the use of tert-butoxycarbonylamino propanoic acid, demonstrating the compound's role in developing new drug designs (Lecinska et al., 2010).
Eigenschaften
IUPAC Name |
benzyl N-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCJCRHCNGJQOY-CVEARBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



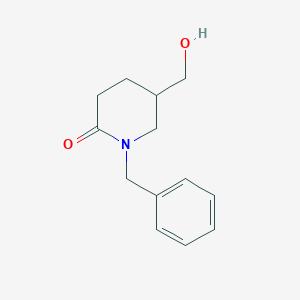
![tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate](/img/structure/B1374624.png)
